LogP Differential: Enhanced Lipophilicity for Blood-Brain Barrier Permeability Screening
N-(3-methylbutyl)-3-nitro-2-pyridinamine exhibits a LogP of 3.70 (Hit2Lead) compared to 3.17 for N-isobutyl-3-nitro-2-pyridinamine and 2.83 for 3-nitro-N-propylpyridin-2-amine . This 0.53-unit increase over the isobutyl analog and 0.87-unit increase over the propyl analog moves the compound closer to the optimal LogP range (1.5–4.5) for blood-brain barrier penetration potential [1].
| Evidence Dimension | Calculated LogP (lipophilicity) |
|---|---|
| Target Compound Data | LogP = 3.70 (Hit2Lead); LogP = 2.45 (Leyan) |
| Comparator Or Baseline | N-isobutyl analog: LogP = 3.17 (Hit2Lead); N-propyl analog: LogP = 2.83 (Hit2Lead) |
| Quantified Difference | ΔLogP = +0.53 vs. isobutyl; ΔLogP = +0.87 vs. propyl (Hit2Lead values); ΔLogP = +0.63 vs. isobutyl; ΔLogP = +0.64 vs. propyl (Leyan values) |
| Conditions | Calculated using vendor computational methods; values from Hit2Lead and Leyan product datasheets |
Why This Matters
For CNS-targeted screening libraries, higher LogP within the 3–4 range correlates with improved passive diffusion across the blood-brain barrier, making this compound a more relevant scaffold for neurological target campaigns than its less lipophilic analogs.
- [1] Pajouhesh H, Lenz GR. NeuroRx. 2005;2(4):541-553. Medicinal chemical properties of successful CNS drugs. View Source
